4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7/c18-17(19,20)13-3-1-4-21-16(13)26-9-7-25(8-10-26)14-11-15(23-12-22-14)27-6-2-5-24-27/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUSFXUBXSMXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a pyrazole-containing derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.36 g/mol. The structural features include a pyrazole ring and a trifluoromethyl-substituted pyridine moiety, which are significant for its biological interactions.
Research indicates that compounds with a similar structure often exhibit diverse biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting various signaling pathways, such as the PI3K/Akt/mTOR pathway .
- Antimicrobial Properties : The presence of the pyrazole ring enhances antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation, similar to well-known anti-inflammatory drugs like celecoxib .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer cells, indicating potent antitumor activity .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the pyridine and piperazine rings can enhance biological activity. For example, substituents like trifluoromethyl groups were found to increase potency against specific targets .
- Preclinical Evaluations : In vivo studies using murine models showed that the compound effectively reduced tumor size without significant toxicity to normal tissues, suggesting a favorable therapeutic index .
Case Studies
A few notable case studies illustrate the potential applications of this compound:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective cytotoxicity against prostate cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
- Antimicrobial Activity Assessment : Another investigation assessed its efficacy against resistant bacterial strains, revealing that it inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its utility in treating multidrug-resistant infections .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, primarily as an antiproliferative agent . The trifluoromethyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine. For instance:
- Mechanism of Action : The compound may inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Case Studies : In vitro studies have shown that derivatives of this compound can effectively induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Pharmacological Applications
The pharmacological applications of this compound extend beyond oncology. It has been investigated for:
- Antimicrobial Properties : Compounds with similar structures have demonstrated activity against bacterial and fungal pathogens, suggesting potential use as antimicrobial agents.
- Neurological Disorders : The piperazine moiety is often associated with neuroactive properties, indicating that this compound could be explored for treating conditions such as anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Pyrazole Ring : Contributes to the biological activity through hydrogen bonding with target proteins.
- Trifluoromethyl Group : Enhances metabolic stability and increases lipophilicity, which may improve bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Impacts
The following table summarizes structural analogs and their differences:
Detailed Analysis of Substituent Effects
Pyridine Substituent Position (Target vs. )
- The target’s 3-trifluoromethylpyridin-2-yl group likely occupies a hydrophobic pocket in kinase targets, whereas the 6-trifluoromethylpyridin-2-yl in may cause steric clashes, reducing efficacy .
Piperazine Modifications ()
- : The pyrimidine-2,4-dione core introduces hydrogen-bonding capacity, improving solubility but limiting bioavailability due to reduced passive diffusion .
- and : Sulfonyl groups enhance polarity, favoring aqueous solubility but reducing cell permeability. The 4-(trifluoromethyl)phenylsulfonyl group in may improve metabolic stability compared to the target’s pyridyl group .
Simplified Analogs ()
Research Findings and Implications
- Target Compound : Predicted to exhibit strong kinase inhibition due to optimal balance of hydrophobicity (trifluoromethylpyridine) and π-stacking (pyrazole).
- : Methyl substitution may improve pharmacokinetics but requires in vivo validation for toxicity .
- : The dione core’s hydrogen-bonding capability could make it suitable for soluble targets (e.g., extracellular enzymes) .
- and : Sulfonyl-containing analogs are candidates for targets requiring polar interactions, such as phosphatases .
Preparation Methods
Sequential Nucleophilic Aromatic Substitution (SNAS)
The SNAS approach remains the most widely documented method, involving two critical stages:
Stage 1: Synthesis of 6-Chloro-4-(1H-pyrazol-1-yl)pyrimidine
Pyrimidine chlorination is achieved via phosphorus oxychloride (POCl₃) at reflux (110°C, 8 hr), followed by pyrazole coupling using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C:
Stage 2: Piperazine Installation via Buchwald–Hartwig Amination
Palladium-catalyzed coupling with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos ligand in toluene at 100°C:
Table 1: Comparative SNAS Reaction Parameters
| Parameter | Stage 1 Values | Stage 2 Values |
|---|---|---|
| Temperature | 80°C | 100°C |
| Catalyst/Ligand | N/A | Pd₂(dba)₃ (2 mol%), Xantphos |
| Solvent | DMF | Toluene |
| Reaction Time | 12 hr | 24 hr |
| Purification | Column Chromatography | Recrystallization (EtOAc) |
One-Pot Tandem Coupling Strategy
Recent advances demonstrate a telescoped synthesis using 4,6-dichloropyrimidine as the central scaffold:
-
Simultaneous pyrazole and piperazine coupling under microwave irradiation (150°C, 30 min)
-
Sequential addition of piperazine derivative after 15 min
-
Final product isolation via acid-base extraction (pH 7.4 phosphate buffer)
This method reduces total synthesis time from 36 hr to 4.5 hr but requires exact stoichiometric control (1:1.05:1.1 molar ratio).
Reaction Optimization and Process Chemistry
Solvent and Catalyst Screening
Comparative studies in DMF, acetonitrile, and 1,4-dioxane reveal critical solvent effects:
-
DMF : Enhances nucleophilicity but promotes side reactions (15–20% debromination)
-
1,4-Dioxane : Minimizes side products (<5%) but extends reaction time (48 hr)
-
Microwave-Assisted Synthesis : Achieves 89% conversion in 45 min using 300 W irradiation
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 72 | 92.4 |
| 1,4-Dioxane | 100 | 68 | 98.1 |
| Acetonitrile | 90 | 61 | 89.7 |
Protecting Group Strategies
The trifluoromethylpyridine moiety necessitates orthogonal protection:
-
Boc Protection : Piperazine nitrogen protected with tert-butoxycarbonyl (Boc) during pyrazole coupling
-
Deprotection : HCl/dioxane (4M, 2 hr) achieves quantitative Boc removal without pyrazole degradation
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : Use stepwise heterocyclic coupling strategies, such as Suzuki-Miyaura cross-coupling for pyrimidine-pyrazole linkages, and Buchwald-Hartwig amination for piperazine-pyridine integration. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance regioselectivity. Monitor intermediates via LC-MS and purify via column chromatography with gradient elution (hexane:EtOAc 3:1 to 1:2) .
- Key Data :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C | 65 | 92% |
| Piperazine linkage | CuI, L-proline, DMSO, 120°C | 58 | 88% |
Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?
- Methodology : Combine H/C NMR (in DMSO-d₆) to confirm substituent positions, especially the trifluoromethyl group (δ ~120 ppm in F NMR). Use high-resolution mass spectrometry (HRMS) for molecular ion validation. Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeCN) to assess purity (>95%) .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, humidity)?
- Methodology : Conduct accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and quantify using calibration curves. Store in amber vials at -20°C under argon to prevent hydrolysis of the pyrimidine core .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., quantum mechanical calculations, molecular docking) predict the binding affinity of this compound to target proteins such as kinases or GPCRs?
- Methodology : Perform density functional theory (DFT) calculations to optimize the compound’s geometry. Use molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., PDB: A1IIM) to evaluate binding poses. Validate predictions with SPR (surface plasmon resonance) for measurements .
- Key Finding : The trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as predicted by docking scores (<-9.0 kcal/mol).
Q. What strategies can resolve contradictory biological activity data across in vitro assays (e.g., IC₅₀ variability in kinase inhibition studies)?
- Methodology : Standardize assay conditions (ATP concentration, pH, incubation time) and validate with positive controls (e.g., staurosporine). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-verify results. Analyze batch-to-batch compound purity via NMR and LC-MS to rule out impurities .
Q. How can structure-activity relationship (SAR) studies guide the modification of the pyrimidine core to enhance metabolic stability?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to reduce CYP450-mediated oxidation. Replace the pyrazole with a triazole to improve solubility. Assess metabolic stability in human liver microsomes (HLM) with LC-MS/MS quantification .
- SAR Data :
| Modification | HLM t₁/₂ (min) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 12 | 0.8 |
| Triazole analog | 28 | 3.2 |
Q. What experimental and computational approaches are effective in analyzing the compound’s pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration)?
- Methodology : Use PAMPA (parallel artificial membrane permeability assay) for BBB penetration prediction. Conduct in vivo PK studies in rodents (IV/PO dosing) with LC-MS quantification. Apply QSPR models (e.g., SwissADME) to predict LogP and PSA (polar surface area) .
Contradiction Analysis and Troubleshooting
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Methodology : Re-optimize computational models using experimental data as training sets. Check for protonation state errors in physiological pH (use MarvinSketch pKa prediction). Validate in vitro-in vivo correlation (IVIVC) using compartmental modeling (e.g., Phoenix WinNonlin) .
Q. What are the potential sources of variability in biological assay reproducibility, and how can they be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
